

# Application Notes and Protocols: (Rac)-Indoximod in Combination with Radiation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | (Rac)-Indoximod |           |
| Cat. No.:            | B1359847        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

(Rac)-Indoximod is an orally bioavailable small molecule inhibitor of the Indoleamine 2,3-dioxygenase (IDO1) pathway, a critical metabolic checkpoint that promotes immune tolerance in the tumor microenvironment.[1][2] Unlike direct enzymatic inhibitors, Indoximod acts as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion by reactivating the master metabolic regulator mTORC1 and modulating the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4][5] This multifaceted mechanism of action restores T-cell proliferation and function, and skews T-cell differentiation away from a regulatory phenotype towards an effector phenotype.[1][5] Preclinical and clinical studies have demonstrated the potential of Indoximod to enhance the efficacy of various cancer therapies, including radiation therapy, particularly in immunologically "cold" tumors.[3][5] This document provides a summary of key data and detailed protocols for preclinical studies investigating the combination of (Rac)-Indoximod and radiation therapy.

# Data Presentation Clinical Trial Data Summary

The combination of **(Rac)-Indoximod** with radiation therapy, often in conjunction with chemotherapy, has been investigated in several clinical trials, primarily focusing on pediatric







and adult brain tumors. Below is a summary of key quantitative data from these studies.



| Trial Identifier | Patient<br>Population                                                              | Treatment<br>Regimen                                                                                                          | Key Efficacy &<br>Safety Data                                                                                                                                                                                                    | Reference |
|------------------|------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| NCT02502708      | Pediatric patients<br>with recurrent<br>brain tumors or<br>newly diagnosed<br>DIPG | Indoximod +<br>Temozolomide<br>and/or conformal<br>radiation                                                                  | - Recommended Phase 2 Dose (RP2D) of Indoximod: 19.2 mg/kg/dose twice daily Median Overall Survival (recurrent disease): 13.3 months Median Overall Survival (DIPG): 14.4 months Well- tolerated with manageable adverse events. | [6]       |
| NCT02052648      | Adult patients with temozolomide- refractory primary malignant brain tumors        | Dose escalation of Indoximod (600, 1000, or 1200 mg twice daily) + Temozolomide. Some patients received subsequent radiation. | - No dose-<br>limiting toxicity<br>was encountered<br>with Indoximod<br>The combination<br>was well-<br>tolerated.                                                                                                               | [3]       |



| Phase 1 Trial<br>(DIPG) | Pediatric patients<br>with newly<br>diagnosed DIPG | Indoximod (38.4 mg/kg/day divided BID) + conformal radiation therapy (54 Gy) followed by Indoximod + Temozolomide | - All patients showed initial symptomatic improvement The combination was well-tolerated. | [7] |
|-------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----|
|-------------------------|----------------------------------------------------|-------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|-----|

## **Preclinical Study Data Summary**

Preclinical studies have provided a strong rationale for combining Indoximod with radiation therapy. Below is a summary of illustrative quantitative data from a study using syngeneic mouse models.

| Study Model                                                                            | Treatment Groups                                                                         | Key Findings                                                                                                                                                         | Reference |
|----------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Syngeneic Mouse<br>Models (B16-CD133<br>melanoma and 4T1<br>mammary<br>adenocarcinoma) | - Hypofractionated<br>Radiotherapy (hRT) +<br>anti-PD-1- hRT + anti-<br>PD-1 + Indoximod | - Triple therapy induced rapid and marked tumor regression compared to dual therapy Increased numbers and functionality of tumor-specific CD8+ T cells and NK cells. | [8]       |

# **Signaling Pathways**

The synergistic effect of **(Rac)-Indoximod** and radiation therapy is underpinned by their complementary mechanisms of action on the tumor and the immune system. Radiation induces immunogenic cell death, releasing tumor antigens and danger signals, while Indoximod reverses the immunosuppressive tumor microenvironment, allowing for a robust anti-tumor immune response.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A High-Throughput Neurosphere-Based Colony Formation Assay to Test Drug and Radiation Sensitivity of Different Patient-Derived Glioblastoma Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The indoleamine 2,3-dioxygenase pathway controls complement-dependent enhancement of chemo-radiation therapy against murine glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic in vitro analysis of therapy resistance in glioblastoma cell lines by integration of clonogenic survival data with multi-level molecular data PMC [pmc.ncbi.nlm.nih.gov]
- 6. CTIM-32. FIRST-IN-CHILDREN PHASE 1 TRIAL OF INDOXIMOD-BASED CHEMO-IMMUNOTHERAPY FOR PATIENTS WITH PEDIATRIC BRAIN TUMORS: ANALYSIS OF SAFETY, TOLERABILITY, AND 5-YEAR OUTCOME - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMMU-25. RADIO-IMMUNOTHERAPY USING THE IDO PATHWAY INHIBITOR INDOXIMOD FOR CHILDREN WITH NEWLY-DIAGNOSED DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adding Indoximod to Hypofractionated Radiotherapy with Anti-PD-1 Checkpoint Blockade Enhances Early NK and CD8+ T-Cell-Dependent Tumor Activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: (Rac)-Indoximod in Combination with Radiation Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1359847#rac-indoximod-in-combination-with-radiation-therapy-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com